Sodium pyrophosphate peroxide

Description

Historical Trajectories and Current Paradigms in Inorganic Peroxide Adduct Research

The study of peroxides began with the synthesis of barium peroxide in 1799, which was later used to prepare hydrogen peroxide. The first synthetic organic peroxide, benzoyl peroxide, was prepared in 1858. nih.gov The early 20th century saw the first synthesis of a peroxo complex in 1907, which spurred broader investigation into compounds containing a peroxide ligand. numberanalytics.com These inorganic peroxide adducts—crystalline solids that incorporate hydrogen peroxide or a peroxy group into their structure—drew interest because they offered a more stable and manageable way to handle and utilize the oxidizing power of hydrogen peroxide. researchgate.net Early research focused on simple perhydrates, where hydrogen peroxide molecules are incorporated into a crystal lattice, such as in sodium percarbonate (an adduct of sodium carbonate and hydrogen peroxide). semanticscholar.org

Contemporary research has shifted towards more complex systems and applications. A major paradigm is the development of "safe" and "green" oxidation technologies. mdpi.com This involves creating solid peroxide carriers that are stable for storage but can release their oxidizing agent under specific conditions. fsu.eduwikipedia.org Modern research focuses on the electrochemical synthesis of peroxy-phosphate species like peroxodiphosphate using advanced materials such as boron-doped diamond (BDD) electrodes. researchgate.netresearchgate.net This approach allows for the efficient, high-purity production of powerful oxidants for use in environmental remediation and organic synthesis, representing a significant evolution from the early electrolytic methods of the late 19th century. researchgate.net Furthermore, the study of hydrogen-bonded adducts with organic molecules, such as phosphine (B1218219) oxides, has expanded the field, allowing for the use of peroxides in non-aqueous solvents and for highly selective oxidation reactions. mdpi.comresearchgate.net

The Unique Role of Pyrophosphate Moieties in Stabilizing and Modulating Peroxy Species Reactivity

The pyrophosphate anion (P₂O₇⁴⁻) plays a critical dual role in its interaction with peroxy species: stabilization and reactivity modulation. The primary mechanism for stabilization is the sequestration of transition metal ions. researchgate.net Trace amounts of metal ions, such as iron, copper, and manganese, are potent catalysts for the explosive decomposition of hydrogen peroxide. google.com The pyrophosphate anion is a polyvalent, high-affinity chelating agent that binds these metal ions, forming stable complexes. wikipedia.orgatamanchemicals.com This action, sometimes referred to as creating an "anti-catalyst," effectively removes the metal ions from the solution, preventing them from participating in the catalytic decomposition cycle of the peroxide. fsu.eduartsakhlib.am This stabilizing effect is so significant that sodium pyrophosphate is a common additive in commercial hydrogen peroxide solutions. labmartgh.com

Beyond simple stabilization, the pyrophosphate moiety can also modulate the reactivity of the peroxide. In advanced oxidation processes (AOPs), such as the Fenton reaction (H₂O₂ + Fe²⁺), pyrophosphate can enhance the process, particularly at neutral pH. semanticscholar.org It achieves this by forming a stable complex with Fe³⁺, which prevents the iron from precipitating out of solution as iron hydroxide (B78521) and facilitates the crucial Fe³⁺/Fe²⁺ redox cycle. escholarship.org This leads to a more sustained production of highly reactive hydroxyl radicals (•OH), the primary oxidizing species. escholarship.org Therefore, the pyrophosphate does not quench the reactivity but rather controls it, channeling the oxidative power of the peroxide into a desired chemical pathway and preventing its uncontrolled decomposition. This modulation is also evident in studies of actomyosin, where tetrasodium (B8768297) pyrophosphate was found to bind to the protein and ameliorate oxidative damage from hydrogen peroxide. nih.gov

Establishing the Academic Relevance of Sodium Pyrophosphate Peroxide within Contemporary Chemical Research

The academic relevance of this compound and related peroxodiphosphates has grown significantly with the rise of green chemistry and advanced materials science. Initially viewed as a simple bleaching agent, its role is now understood to be far more nuanced and vital in several research domains.

One of the most prominent areas is in environmental remediation through AOPs. Research has demonstrated that peroxodiphosphate (P₂O₈⁴⁻), which can be formed from this compound, is a powerful oxidant for degrading persistent organic pollutants in water and soil. researchgate.net While less reactive than hydrogen peroxide on its own with some pollutants, its stability and potential for activation (e.g., with UV light) make it a promising alternative to persulfates for treating industrial wastewater and cyanide-contaminated sites. researchgate.netuclm.es The ability to electrochemically synthesize high-purity peroxodiphosphate from simple phosphate (B84403) salts is a key area of current investigation, aiming to create efficient and environmentally benign treatment technologies. researchgate.net

In materials chemistry, pyrophosphate ligands have been used to construct novel, complex nanostructures. Recent research has focused on the synthesis and characterization of pyrophosphate-functionalized uranyl peroxide nanoclusters. escholarship.org These studies explore the self-assembly of complex, cage-like structures with potential applications in catalysis and separation processes related to the nuclear fuel cycle. The pyrophosphate group is integral to the formation and stability of these intricate nanoscale materials. escholarship.org

Furthermore, the fundamental chemistry of hydrogen peroxide adducts continues to be an active area of research. The study of stable, crystalline adducts like this compound provides a model system for understanding the nature of hydrogen bonding and intermolecular forces that govern the stability and reactivity of peroxides. researchgate.netresearchgate.net

Data on this compound and Related Compounds

The following tables summarize key data points related to this compound and analogous compounds, compiled from various research and patent literature.

Table 1: Physical and Stability Properties

| Property | Value / Observation | Compound | Source(s) |

|---|---|---|---|

| Formula | Na₄P₂O₈ or Na₄P₂O₇·xH₂O₂ | This compound | ontosight.ai |

| Appearance | White, crystalline powder | This compound | ontosight.ai |

| Composition | Can be synthesized as Na₄P₂O₇·3H₂O₂ | This compound | google.com |

| H₂O₂ Content | 28 wt. % | Synthesized Sodium Tripolyphosphate Peroxo Solvate (by analogy) | artsakhlib.am |

| Stability | High storage stability; loses 1% of H₂O₂ over 6 months | Sodium Pyrophosphate Peroxo Solvate | artsakhlib.am |

| Decomposition | Releases H₂O₂ and sodium pyrophosphate in water; reaction is exothermic | This compound | ontosight.ai |

| Thermal Event | Partial decomposition under isothermal exposure at 120 °C and 140 °C | Na₄P₂O₇·3H₂O₂ | google.com |

Table 2: Spectroscopic and Analytical Data

| Technique | Observation | Compound / System | Source(s) |

|---|---|---|---|

| FTIR Spectroscopy | Changes in P–O (1050–1500 cm⁻¹) and P–OH (450–970 cm⁻¹) stretching frequencies confirm peroxo solvate formation. | Sodium Tripolyphosphate Peroxo Solvate | artsakhlib.am |

| FTIR Spectroscopy | Pyrophosphate group peaks observed between 980 and 1170 cm⁻¹. | Uranyl Peroxide Pyrophosphate Nanocluster | osti.gov |

| Raman Spectroscopy | The O-O stretching vibration is typically found between 10-12 μm (approx. 833-1000 cm⁻¹). | General Organic Peroxides | royalsocietypublishing.org |

| Raman Spectroscopy | Intense band at ~960 cm⁻¹ corresponds to the symmetric stretching mode of the tetrahedral phosphate (PO₄)³⁻ group. | Tooth Enamel (for phosphate group reference) | nih.gov |

| Differential Scanning Calorimetry (DSC) | Shows exothermic decomposition events. | Potassium Pyrophosphate Peroxide (K₄P₂O₇·7H₂O₂) | google.com |

Properties

Molecular Formula |

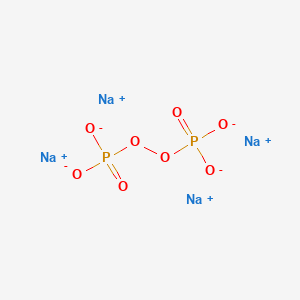

Na4O8P2 |

|---|---|

Molecular Weight |

281.90 g/mol |

IUPAC Name |

tetrasodium;phosphonatooxy phosphate |

InChI |

InChI=1S/4Na.H4O8P2/c;;;;1-9(2,3)7-8-10(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |

InChI Key |

WODGXFMUOLGZSY-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])OOP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry of Sodium Pyrophosphate Peroxide

Strategies for the Controlled Synthesis of Peroxy-Pyrophosphate Adducts

The formation of peroxy-pyrophosphate adducts, such as Na₄P₂O₇·3H₂O₂, relies on the principle of incorporating hydrogen peroxide molecules into the crystal lattice of an inorganic salt. The synthesis strategies are designed to facilitate this incorporation while maintaining the stability of the peroxide moiety.

Crystallization from a solution is a primary method for producing sodium pyrophosphate peroxide. This technique involves the reaction of a sodium pyrophosphate salt, typically the decahydrate (B1171855) (Na₄P₂O₇·10H₂O), with a concentrated solution of hydrogen peroxide. google.com One documented approach involves mixing sodium pyrophosphate decahydrate with a 30-90% hydrogen peroxide solution, followed by vacuum drying to induce crystallization of the Na₄P₂O₇·3H₂O₂ adduct. google.com The process relies on the principle of co-crystallization, where both the salt and hydrogen peroxide are components of the crystallizing solution, and the resulting solid phase is a distinct compound incorporating both species in a fixed stoichiometric ratio. The removal of the solvent (water) under vacuum is a critical step that shifts the equilibrium towards the formation of the solid adduct.

While purely solid-state reactions are less common for this type of adduct, methods that minimize solvent use have been developed to enhance product purity. These routes often involve the direct interaction of the solid salt with a peroxide source. Although not a completely solvent-free method, a "paste method" serves as a bridge between solid-state and solvent-mediated techniques. This process involves mixing the inorganic salt with a minimal amount of water to form a soft paste. google.com This initial step increases the surface area and reactivity of the salt. Subsequently, an aqueous hydrogen peroxide solution is mixed into the paste. google.com The final step is drying the resulting hydrogen peroxide-containing paste to yield the solid adduct. google.com This approach allows for intimate contact between the reactants while reducing the large volumes of solvent that need to be removed, potentially leading to a more controlled reaction and a product with high structural integrity.

Solvent-mediated methods are the most prevalent for synthesizing this compound, with water being the typical solvent. The characteristics of the final product are heavily influenced by the reaction parameters. A key factor is the concentration of the aqueous hydrogen peroxide solution. For instance, a "hydrate method" specifies the mixing of sodium pyrophosphate decahydrate with a hydrogen peroxide solution having a concentration of less than 30%, preferably around 12%, followed by drying. google.com The choice of hydrogen peroxide concentration can affect the stoichiometry of the final adduct (i.e., the number of H₂O₂ molecules per formula unit of the salt) and its stability. Higher concentrations of H₂O₂ may favor the formation of adducts with a higher peroxide content. The drying process (e.g., temperature, pressure, duration) is also crucial, as excessive heat can lead to the decomposition of the thermally sensitive peroxide component. google.com

Structural Elucidation and Purity Assessment in Peroxy-Pyrophosphate Synthesis

Confirming the successful synthesis of this compound and assessing its purity requires advanced analytical techniques capable of identifying the specific chemical bonds and crystalline structures present in the material.

Vibrational spectroscopy is a powerful tool for characterizing the molecular structure of this compound. By analyzing the infrared (IR) and Raman spectra, it is possible to identify the characteristic vibrations of both the pyrophosphate anion (P₂O₇⁴⁻) and the incorporated hydrogen peroxide molecules.

The pyrophosphate ion itself has several distinct vibrational modes. The stretching and bending frequencies of the PO₃ group and the P-O-P bridge occur in different regions of the spectrum. ias.ac.in For the parent compound, sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O), the stretching modes of the PO₃ group are typically observed in the 1000-1200 cm⁻¹ region. ias.ac.in The presence of the peroxy-bond (O-O) from the hydrogen peroxide in the adduct would introduce new vibrational modes, which are crucial for confirming its formation. While specific spectra for Na₄P₂O₇·3H₂O₂ are not detailed in the provided sources, the O-O stretching vibration in peroxide compounds is typically found in the Raman spectrum in the range of 800-900 cm⁻¹. The analysis would involve comparing the spectrum of the synthesized product to that of the starting material (Na₄P₂O₇·10H₂O) to identify these new peroxy-related bands and any shifts in the pyrophosphate bands resulting from the new crystal environment.

Table 1: Characteristic Vibrational Frequencies for Pyrophosphate Groups in Na₄P₂O₇·10H₂O This table is based on data for the starting material, sodium pyrophosphate decahydrate, and provides a reference for the pyrophosphate backbone vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (IR) |

|---|---|---|

| Asymmetric PO₃ Stretching | 1185, 1135, 1104 | 1120 |

| Symmetric PO₃ Stretching | 1025 | 1035, 980 |

| Asymmetric P-O-P Stretching | 920 | 910 |

| Symmetric P-O-P Stretching | 735 | 740, 720 |

| PO₃ Bending | 610, 560, 530 | 600, 520 |

| P-O-P Bending | 320 | 340 |

Data sourced from Ramakrishnan et al. ias.ac.in

X-ray Diffraction Analysis of Crystalline Phases and Adduct Structures

X-ray diffraction (XRD) is the definitive method for analyzing the crystalline structure of the synthesized this compound. This technique provides information on the crystal system, space group, and unit cell dimensions, confirming that a new crystalline phase, distinct from the initial sodium pyrophosphate hydrate (B1144303), has been formed. The XRD pattern of a successfully synthesized adduct will show a unique set of diffraction peaks at specific 2θ angles.

Mechanistic Investigations of Sodium Pyrophosphate Peroxide Reactivity and Decomposition

Fundamental Principles of Peroxy-Oxygen Release and Activation

The utility of sodium pyrophosphate peroxide as an oxidizing agent stems from its ability to release hydrogen peroxide upon dissolution, which then decomposes to produce reactive oxygen species. The efficiency and rate of this process are dictated by kinetic, thermodynamic, and catalytic factors.

2H₂O₂(aq) → 2H₂O(l) + O₂(g)

The stability of peroxide solutions is influenced by temperature, concentration, and pH. reddit.com An increase in temperature promotes the decomposition rate. proakademia.euevonik.com Thermodynamically, the decomposition of hydrogen peroxide has a standard enthalpy of formation (ΔfH⦵₂₉₈) of -515 kJ·mol⁻¹ for solid sodium peroxide (Na₂O₂) and involves a significant negative enthalpy change (ΔH°) of –2884.5 kJ/kg for pure hydrogen peroxide, indicating a spontaneous process. unacademy.comwikipedia.org

| Compound | Formula | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | Standard Molar Entropy (S⦵₂₉₈) |

|---|---|---|---|

| Sodium Peroxide | Na₂O₂ | -513.21 kJ/mol nist.gov | 94.78 J/(mol·K) nist.gov |

| Hydrogen Peroxide (liquid) | H₂O₂ | -187.78 kJ/mol | 109.6 J/(mol·K) |

| Water (liquid) | H₂O | -285.83 kJ/mol | 69.91 J/(mol·K) |

| Oxygen (gas) | O₂ | 0 kJ/mol | 205.14 J/(mol·K) |

This table presents key thermodynamic data for sodium peroxide and the species involved in the decomposition of hydrogen peroxide. Data for H₂O₂, H₂O, and O₂ are standard literature values.

The kinetics of decomposition are often studied by monitoring the disappearance of hydrogen peroxide or the evolution of oxygen. worldwidejournals.com In many cases, the decomposition follows pseudo-first-order kinetics, particularly in the presence of catalysts. proakademia.euresearchgate.net The activation energy for the uncatalyzed thermal decomposition is relatively high, contributing to its slow rate at moderate temperatures. proakademia.eu For the decomposition in a sodium hydroxide (B78521) solution, the apparent average activation energy has been calculated at 51.92 kJ·mol⁻¹. researchgate.net

The rate of oxygen generation from peroxide solutions can be significantly accelerated by catalysts. proakademia.eusemanticscholar.org These catalysts function by providing an alternative reaction pathway with a lower activation energy. cuny.edu Catalysts can be broadly categorized as homogeneous (dissolved ions), heterogeneous (solid surfaces), and biological (enzymes). proakademia.eu

Transition metal ions are particularly effective homogeneous catalysts. jetir.orgscilit.com Heavy metals such as iron (Fe), copper (Cu), and manganese (Mn) are known to promote the greatest rate of peroxide decomposition, even in trace amounts. evonik.comjetir.orgresearchgate.net The catalytic activity often involves the metal ion cycling between different oxidation states. jetir.org For example, the decomposition can be catalyzed by iron(II) ions. proakademia.eu

Heterogeneous catalysts include metals like platinum and silver, as well as metal oxides such as manganese dioxide (MnO₂). proakademia.euresearchgate.netnih.gov Manganese dioxide is a widely used and efficient heterogeneous catalyst for this reaction. proakademia.eu The catalytic activity of solid catalysts is highly dependent on the available surface area. proakademia.eu

| Catalyst Type | Example(s) | Phase | General Effect |

|---|---|---|---|

| Transition Metal Ions | Iron (Fe²⁺/Fe³⁺), Copper (Cu⁺/Cu²⁺), Manganese (Mn²⁺) | Homogeneous | Significantly increases decomposition rate via redox cycling. jetir.orgresearchgate.net |

| Metal Oxides | Manganese Dioxide (MnO₂), Iron Oxides (e.g., α-FeOOH) | Heterogeneous | Provides an active surface for decomposition; highly efficient. proakademia.eu |

| Precious Metals | Platinum (Pt), Silver (Ag) | Heterogeneous | Highly effective catalysts, often used in specialized applications. proakademia.eunih.gov |

| Enzymes | Catalase | Homogeneous (Biological) | Extremely high catalytic efficiency for decomposing H₂O₂ in biological systems. biotopics.co.ukmdpi.com |

Enzymes like catalase, found in many living organisms, are exceptionally efficient catalysts for hydrogen peroxide decomposition, proceeding at extremely high rates. biotopics.co.ukmdpi.com

The reactivity of the hydrogen peroxide released from this compound is highly dependent on the pH of the solution. The stability of hydrogen peroxide is optimal in acidic conditions, typically at a pH below 4.5. evonik.com As the pH increases and the solution becomes more alkaline (pH > 5), the rate of decomposition increases sharply. reddit.comevonik.comresearchgate.net

This increased reactivity in alkaline media is due to the formation of the perhydroxyl anion (HO₂⁻), which is a key reactive intermediate in the decomposition process. researchgate.net The reaction is catalyzed by hydroxide ions (OH⁻). researchgate.net

| pH Range | Condition | Relative Decomposition Rate | Primary Reactive Species |

|---|---|---|---|

| < 4.5 | Acidic | Very Low (High Stability) evonik.com | H₂O₂ |

| 4.5 - 7.0 | Weakly Acidic to Neutral | Low to Moderate | H₂O₂ |

| > 7.0 | Alkaline | High to Very High reddit.comresearchgate.net | H₂O₂, HO₂⁻ researchgate.net |

The ionic strength of the solution can also influence the reaction kinetics, as described by the Brønsted-Bjerrum equation for reactions between ions. u-szeged.hu For reactions involving ions of the same sign, an increase in ionic strength increases the rate coefficient, whereas for ions with opposite charges, the rate decreases. u-szeged.hu Since the decomposition in alkaline media involves negatively charged species like OH⁻ and HO₂⁻, changes in the ionic strength of the solution can modulate the reaction rate. researchgate.netu-szeged.hu

Elucidation of Oxidative Pathways Initiated by this compound

The oxidative power of this compound is realized through the chemical reactions of the hydrogen peroxide it releases. These pathways can involve direct electron transfer or the formation of highly reactive radical species.

The fundamental process in the oxidation of a substrate by hydrogen peroxide involves the transfer of electrons. In many catalytic cycles, the catalyst facilitates this electron transfer. For instance, in the decomposition catalyzed by a metal ion (Mⁿ⁺), the process can be described by 'redox chemistry' where an electron is transferred from the metal to the H₂O₂ molecule. researchgate.net This ability of the catalyst to donate and accept electrons is crucial for its efficiency. researchgate.net The oxidation of iodide ions by hydrogen peroxide is a classic example where the rate of reaction is dependent on the concentration of the reactants, demonstrating a direct oxidative pathway. unacademy.comcuny.edu

Under certain conditions, particularly in the presence of transition metal catalysts like iron(II) ions, the decomposition of hydrogen peroxide can generate highly reactive free radicals. proakademia.eu The most significant of these is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. proakademia.eu This process, known as the Fenton reaction, involves the reduction of H₂O₂ by Fe²⁺:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Once formed, these hydroxyl radicals can initiate a chain reaction, propagating by reacting with other molecules to form new radicals. jetir.org This radical pathway significantly enhances the oxidative capacity of the system, allowing it to degrade a wide range of organic compounds. The presence of metal ions like iron and copper is known to promote the generation of these active oxygen species. jetir.orgresearchgate.net

Non-Radical Oxidation Routes and Their Chemical Specificity

In the broader context of persulfate-based advanced oxidation processes, non-radical pathways involving species like singlet oxygen (¹O₂) have gained attention for their selective oxidation capabilities. While direct mechanistic studies on this compound are limited, the role of the pyrophosphate moiety in promoting non-radical routes can be inferred from its interaction with related persulfate compounds.

Research has indicated that certain inorganic anions can activate peroxymonosulfate (B1194676) (PMS) to generate reactive species other than sulfate (B86663) radicals. Pyrophosphate (P₂O₇⁴⁻), acting as a nucleophile, is proposed to react with PMS to form an intermediate that subsequently decomposes to generate singlet oxygen (¹O₂). This pathway is significant as ¹O₂ exhibits high selectivity towards electron-rich organic molecules, offering a different reaction mechanism compared to the more indiscriminate reactivity of free radicals. nih.govmdpi.com

The generation of singlet oxygen is a key feature of non-radical oxidation pathways. Unlike radical species, ¹O₂ is not subject to scavenging by common radical quenchers like alcohols, which allows for more targeted degradation of specific pollutants in complex water matrices. The chemical specificity of this route is therefore advantageous for the selective oxidation of contaminants containing electron-donating groups, such as certain dyes and phenols. While the direct generation of ¹O₂ from this compound needs further investigation, the established reactivity of the pyrophosphate component with persulfates strongly suggests its potential to favor non-radical oxidation pathways.

Interaction Dynamics with Diverse Chemical Substrates and Catalysts

The reactivity of this compound is significantly influenced by its interactions with various chemical species, including metal catalysts and organic substrates. The pyrophosphate component plays a crucial role as a chelating agent, which can modulate the activity of metal ions in peroxide decomposition.

Chelation Effects of Pyrophosphate on Metal-Catalyzed Peroxide Reactions

Pyrophosphate is a well-known chelating agent that can form stable complexes with various metal ions. This chelating ability has a profound impact on metal-catalyzed peroxide reactions, which are central to many advanced oxidation processes. The presence of pyrophosphate can either enhance or inhibit the catalytic activity of a metal ion, depending on the specific metal and the peroxide species involved.

In systems containing Fe(II) and persulfate (PS), pyrophosphate has been shown to be an effective ligand for activating the persulfate. The formation of an Fe(II)-pyrophosphate complex can facilitate the decomposition of the peroxide and the generation of reactive oxygen species. However, the nature of these species can be altered by the presence of the chelator. For instance, in Fe(II)/peroxydisulfate (PDS) systems, the addition of a chelator like pyrophosphate can shift the reactive intermediate from a high-valent iron species (Fe(IV)) to sulfate radicals.

Conversely, in the case of hydrogen peroxide (H₂O₂), pyrophosphate has been observed to have a negligible effect on its activation by Fe(II). This highlights the specificity of the chelation effect, where the pyrophosphate ligand preferentially interacts with the persulfate system over the hydrogen peroxide system under certain conditions. The stability of the metal-chelant complex and its redox potential are key factors governing its reactivity with the peroxide.

The impact of different chelating agents on the efficiency of metal-catalyzed peroxide reactions can be illustrated by comparing their effect on the transformation of a probe compound, such as methyl phenyl sulfoxide (B87167) (PMSO).

| Chelating Agent | Peroxide System | Relative PMSO Transformation Efficiency |

|---|---|---|

| Pyrophosphate (PPP) | Fe(II)/PDS | Moderate |

| Tetrapolyphosphate (TPP) | Fe(II)/H₂O₂ (pH > 5) | High |

| Oxalic Acid (OA) | Fe(II)/PDS | High |

| Citric Acid (CA) | Fe(II)/PDS | High |

Interactions with Organic Pollutants in Aqueous Environments (Focus on Chemical Transformations)

This compound has shown potential for the degradation of various organic pollutants in aqueous solutions. The oxidation process can proceed through different pathways, including non-radical mechanisms, leading to the transformation of complex organic molecules into simpler, less harmful compounds. The degradation of dyes and phenols are common benchmarks for evaluating the efficacy of such oxidation systems.

Acid Orange 7 (AO7): The degradation of this azo dye by persulfate-based systems can be initiated by the cleavage of the azo bond (-N=N-), which is often the chromophoric group responsible for the color. This initial step leads to the formation of aromatic amines and other intermediates. Subsequent reactions involve the hydroxylation of the aromatic rings and their eventual opening to form aliphatic compounds, which can be further oxidized to carbon dioxide and water. In non-radical pathways, the selective attack by species like singlet oxygen can lead to different intermediate products compared to radical-based oxidation. sci-hub.seresearchgate.netmdpi.com

Rhodamine B (RhB): The degradation of Rhodamine B, a xanthene dye, often proceeds via N-de-ethylation, where the ethyl groups attached to the nitrogen atoms are sequentially removed. This process results in a series of intermediates with altered absorption spectra, leading to a color change. Another important degradation pathway is the cleavage of the chromophore structure, which leads to complete decolorization. The final mineralization products are typically CO₂, H₂O, and inorganic ions. Non-radical oxidation of Rhodamine B has been reported to occur through direct electron transfer when activated by carbonaceous materials. nih.goviwaponline.comtandfonline.comeeer.orgresearchgate.net

2,4,6-Trichlorophenol (TCP): The oxidation of this chlorinated phenol (B47542) typically involves the initial hydroxylation of the aromatic ring, followed by dechlorination and ring cleavage. The degradation of TCP by persulfate activated by zero-valent iron has been shown to be effective, with the reaction rate being influenced by factors such as pH and the presence of other ions. The transformation products can include other chlorinated phenols, hydroquinones, and eventually short-chain organic acids before complete mineralization. frontiersin.orgresearchgate.netmdpi.comfrontiersin.org

The table below summarizes the key chemical transformations for these organic pollutants when subjected to persulfate-based oxidation.

| Organic Pollutant | Initial Transformation Steps | Key Intermediates | Final Products |

|---|---|---|---|

| Acid Orange 7 | Azo bond cleavage, hydroxylation | Aromatic amines, hydroxylated aromatics | CO₂, H₂O, SO₄²⁻, NO₃⁻ |

| Rhodamine B | N-de-ethylation, chromophore cleavage | De-ethylated rhodamine species, aromatic acids | CO₂, H₂O, NH₄⁺, NO₃⁻ |

| 2,4,6-Trichlorophenol | Hydroxylation, dechlorination, ring opening | Chlorinated hydroquinones, short-chain organic acids | CO₂, H₂O, Cl⁻ |

Surface-Interface Reactivity in Material Modification Processes

The pyrophosphate component of this compound suggests its potential utility in the surface treatment of materials, particularly metals. Phosphates are widely used in industrial metal finishing processes for cleaning, corrosion protection, and as a pretreatment for painting. Sodium acid pyrophosphate, for instance, is a known ingredient in metal cleaning and phosphating formulations. icl-phos-spec.comicl-phos-spec.comgoogle.com

In these applications, the pyrophosphate can act as a sequestering agent for metal ions, aiding in the removal of scales and preventing the precipitation of hard water salts. icl-phos-spec.com In phosphating processes, a layer of insoluble metal phosphates is formed on the metal surface, which enhances corrosion resistance and paint adhesion. While the role of the peroxide component in conjunction with pyrophosphate for surface modification is not extensively documented, it can be hypothesized that the oxidative properties of the peroxide could contribute to the surface cleaning and preparation process.

In the realm of polymer science, phosphate (B84403) groups have been grafted onto polymer surfaces to enhance their functionality. Such modifications can alter the surface properties, such as hydrophilicity and biocompatibility. nih.gov The ability of pyrophosphates to interact with surfaces, coupled with the reactivity of the peroxide, could potentially be harnessed for the surface functionalization of polymers, although specific applications of this compound in this area require further research. Theoretical studies have also explored the depolymerization of sodium polyphosphates on iron oxide surfaces at high temperatures, indicating complex interactions at the material interface. rsc.org

Applications of Sodium Pyrophosphate Peroxide in Advanced Chemical Systems Non Clinical Focus

Utilization in Chemical Synthesis and Transformation

In the realm of chemical synthesis, sodium pyrophosphate peroxide provides a solid, stable, and manageable source of hydrogen peroxide, facilitating a range of oxidative transformations. Its utility spans the synthesis of both organic and inorganic compounds, with the pyrophosphate moiety offering unique control over reaction selectivity.

Peroxidation Reactions in Organic Compound Synthesis

As a source of hydrogen peroxide, this compound is a valuable reagent for various peroxidation reactions in organic synthesis. longdom.org Hydrogen peroxide is a well-established oxidant used to form valuable organic compounds, including epoxides from alkenes and initiating polymerization of monomers like acrylates. wikipedia.org The controlled release of hydrogen peroxide from the sodium pyrophosphate adduct allows for safer and more manageable reaction conditions.

Common applications include the conversion of secondary alcohols to ketones and the synthesis of specialized organic peroxides. longdom.orgucr.edu For instance, hydrogen peroxide is a key component in reactions that form peroxycarboxylic acids from carboxylic acids, which are themselves potent oxidizing agents. ucr.edu The use of a solid, stable peroxide source like this compound can be advantageous in these syntheses, improving handling and reaction control. wikipedia.org

Table 1: Representative Peroxidation Reactions in Organic Synthesis

| Reaction Type | Substrate | Product | Role of Peroxide Source |

| Epoxidation | Alkene | Epoxide | Provides the oxygen atom for the epoxide ring. |

| Alcohol Oxidation | Secondary Alcohol | Ketone | Acts as the primary oxidizing agent. longdom.org |

| Polymerization | Acrylate Monomers | Polyacrylate | Initiates radical polymerization through homolysis. wikipedia.org |

| Sulfoxide (B87167) Synthesis | Organic Sulfide (B99878) | Sulfoxide | Oxidizes the sulfur atom. |

Oxidation of Inorganic Materials and Species

The dual nature of this compound makes it effective for the oxidation of inorganic materials. The pyrophosphate anion is an excellent chelating agent, capable of forming stable, soluble complexes with a variety of metal ions. This property can be harnessed to bring inorganic species into a solution phase where they can be effectively oxidized by the peroxide component. This principle is applied in hydrometallurgy for the extraction of minerals from ores, where oxidation is a key step in solubilizing the target metals.

Furthermore, the pyrophosphate ligand can modulate the redox potential of complexed metal ions. By stabilizing certain oxidation states, it can prevent unwanted side reactions or precipitation, leading to cleaner and more efficient inorganic transformations. This is particularly relevant in controlling the catalytic activity of transition metals like iron and copper, which can otherwise lead to the rapid, uncontrolled decomposition of hydrogen peroxide.

Selective Oxidative Transformations Facilitated by Peroxy-Pyrophosphate Systems

The combination of a peroxide source with a pyrophosphate ligand, often in the presence of a transition metal, creates a "peroxy-pyrophosphate system" capable of facilitating highly selective oxidative transformations. A notable example is the liquid-phase oxidation of cyclohexane (B81311), a critical industrial process for producing precursors to nylon. sci-hub.se

Research has demonstrated that a copper pyrophosphate catalyst, when used with hydrogen peroxide, can selectively oxidize cyclohexane to cyclohexanol (B46403) and cyclohexanone. researchgate.net The pyrophosphate component is crucial for the catalyst's high performance and selectivity. sci-hub.seresearchgate.net This system operates under mild conditions (25–80 °C), offering a more efficient and environmentally friendly alternative to traditional high-temperature, high-pressure industrial methods. sci-hub.seresearchgate.net The hydrophobicity of the catalyst surface, influenced by the pyrophosphate, was identified as a key factor in its excellent performance. researchgate.net

Table 2: Research Findings on Selective Cyclohexane Oxidation

| Catalyst | Oxidant | Substrate | Key Products | Conversion (%) | Selectivity (%) | Reference |

| Copper Pyrophosphate (Cu₂P₂O₇) | Hydrogen Peroxide | Cyclohexane | Cyclohexanol, Cyclohexanone | 58.6 | 100 | researchgate.net |

| Vanadium-based (V-KIT-6) | Hydrogen Peroxide | Cyclohexane | Cyclohexanol, Cyclohexanone | 83.0 (in 1 hr) | High | researchgate.net |

| Gold-Palladium (Au-Pd/TiO₂) | In-situ H₂O₂ | Cyclohexane | C6 Products | - | Enhanced | cardiff.ac.uk |

Data presented is based on specific experimental conditions reported in the cited literature.

Role in Environmental Chemical Remediation Technologies

This compound is a significant agent in environmental remediation, particularly in technologies designed to break down persistent organic pollutants in soil and water. Its effectiveness stems from its ability to generate powerful oxidizing species in a controlled manner, enhanced by the unique chemical properties of the pyrophosphate ion.

Advanced Oxidation Processes (AOPs) for Recalcitrant Contaminant Degradation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques designed to mineralize recalcitrant organic pollutants into harmless substances like carbon dioxide and water. wikipedia.orgresearchgate.net These processes rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.orgresearchgate.netmdpi.com Hydrogen peroxide is a cornerstone of many AOPs, including the widely used Fenton and photo-Fenton reactions. wikipedia.orgmdpi.com

This compound is particularly well-suited for a modified Fenton process. mdpi.comresearchgate.net The classic Fenton reaction is most effective under acidic conditions (pH 2.8–3.5), which limits its application for in-situ soil remediation where neutral pH is required. mdpi.com At higher pH, the iron catalyst precipitates as ferric hydroxide (B78521), halting the reaction. mdpi.com

Sodium pyrophosphate acts as an inorganic chelating agent, forming stable, soluble complexes with iron ions (e.g., Fe(HP₂O₇)₂³⁻) across a wide pH range, including neutral conditions. mdpi.comresearchgate.net This chelation prevents the iron from precipitating and maintains its catalytic activity, allowing the Fenton reaction to proceed effectively at environmentally relevant pH levels. mdpi.comresearchgate.net This "chelate-modified Fenton" process significantly enhances the degradation of persistent pollutants like BTEX (benzene, toluene, ethylbenzene, xylene) and chlorinated solvents in contaminated soil and groundwater. researchgate.net

Table 3: Application of AOPs for Recalcitrant Contaminant Degradation

| AOP Type | Target Contaminants | Role of Peroxy-Pyrophosphate System | Key Advantage |

| Chelate-Modified Fenton | BTEX, PAHs, Chlorinated Solvents wikipedia.orgmdpi.comresearchgate.net | Provides H₂O₂ and chelates iron catalyst. | Enables high efficiency at neutral pH, preventing catalyst precipitation. mdpi.com |

| Photo-Fenton | Dyes, Pesticides, Pharmaceuticals aquaenergyexpo.comfrontiersin.org | Potential source of H₂O₂ and catalyst stabilizer. | UV light accelerates hydroxyl radical generation. |

| UV/H₂O₂ | Volatile Organic Compounds (VOCs) wikipedia.orgmdpi.com | Stable source of H₂O₂ for photolysis. | Avoids the use of metal catalysts. |

Mechanisms of Organic Matter Oxidation in Soil Matrices

In soil remediation, the efficiency of chemical oxidation is often hindered by the complex nature of the soil matrix, where pollutants are bound to soil organic matter (SOM). Sodium pyrophosphate significantly enhances the efficacy of hydrogen peroxide in oxidizing this organic matter. researchgate.net

The mechanism is twofold:

Dispersion and Desorption : Sodium pyrophosphate is a well-known chelating and dispersing agent used in soil science. ctfc.cat It works by complexing with multivalent cations (like Ca²⁺, Fe³⁺, Al³⁺) that bridge organic molecules and mineral surfaces. ctfc.cat This action breaks up organo-mineral aggregates, dispersing the soil particles and desorbing the organic matter, making it more accessible to the oxidant (hydrogen peroxide). researchgate.net

Controlled Oxidation : Once the organic matter is exposed, the hydrogen peroxide component of this compound proceeds with the oxidation. The decomposition of H₂O₂ in soil can be influenced by various factors, including minerals and biological activity (e.g., catalase enzymes), leading to either the desired formation of hydroxyl radicals or simple disproportionation to oxygen and water. acs.orgnih.gov The pyrophosphate, by chelating catalytically active metals like iron and manganese, can help stabilize the hydrogen peroxide, directing its oxidative power more efficiently toward the target organic contaminants rather than unproductive decomposition. researchgate.netacs.org

This combined action of dispersion and controlled oxidation makes the peroxy-pyrophosphate system a powerful tool for cleaning soils contaminated with tightly bound organic pollutants. researchgate.net

Chemical Aspects of Wastewater Treatment and Effluent Detoxification

In the realm of environmental remediation, the stabilized hydrogen peroxide system is a potent tool for treating industrial wastewater and detoxifying effluents. Its efficacy stems from the strong oxidizing power of hydrogen peroxide, which can break down a wide range of organic and inorganic pollutants into less harmful substances. watertestsystems.com.au The primary role of sodium pyrophosphate is to prevent the premature decomposition of hydrogen peroxide, which is often catalyzed by transition metal ions (e.g., iron, copper) commonly found in industrial wastewater. google.comreaxis.com By chelating these metals, sodium pyrophosphate ensures that the peroxide is available for the targeted oxidation of contaminants. google.com

The applications in wastewater treatment include:

Oxidation of Pollutants: The system effectively degrades complex organic compounds and inorganic contaminants. watertestsystems.com.au

Disinfection: Its oxidizing nature eliminates harmful pathogens, bacteria, and viruses. watertestsystems.com.au

Odor and Color Removal: It breaks down odor-causing compounds like hydrogen sulfide and oxidizes pigments responsible for discoloration in effluents. watertestsystems.com.au

A critical application is the detoxification of cyanide-containing effluents, particularly from mining and electroplating industries. Hydrogen peroxide oxidizes toxic cyanide (CN⁻) to the significantly less toxic cyanate (B1221674) (OCN⁻), which can then hydrolyze to ammonia (B1221849) and carbonate ions. google.comsaimm.co.za The stabilization by pyrophosphate is crucial for maintaining the peroxide concentration needed for this reaction to proceed efficiently.

Table 1: Chemical Process for Cyanide Detoxification in Wastewater

| Stage | Chemical Agent(s) | Key Chemical Reaction | Purpose |

| Primary Oxidation | Hydrogen Peroxide (H₂O₂) stabilized with Sodium Pyrophosphate | CN⁻ + H₂O₂ → OCN⁻ + H₂O | Converts highly toxic free and weakly complexed cyanide into less toxic cyanate. google.comsaimm.co.za |

| Stabilization | Sodium Pyrophosphate | Sequesters metal ions (e.g., Cu²⁺, Fe²⁺) | Prevents catalytic decomposition of H₂O₂, maximizing its availability for cyanide oxidation. google.comreaxis.com |

| Hydrolysis (Secondary) | Water (H₂O) | OCN⁻ + 2H₂O → HCO₃⁻ + NH₃ | Further breaks down cyanate into bicarbonate and ammonia. saimm.co.za |

Material Science and Surface Chemistry Applications

The powerful and controllable oxidizing properties of the sodium pyrophosphate-peroxide system lend it to various applications in material science and surface chemistry, from industrial cleaning to the synthesis of new materials.

As a component in industrial and institutional cleaners, the stabilized peroxide system offers effective cleaning and decontamination of hard, non-porous surfaces. gofacilipro.comecolab.com The chemical action involves the oxidative breakdown of organic soils, biofilms, and stains. Hydrogen peroxide-based cleaners are effective against a broad spectrum of microorganisms. seventhgeneration.com

The process of surface conditioning involves the removal of microscopic contaminants and the chemical modification of a surface to prepare it for subsequent processes like coating, painting, or bonding. The oxidative power of the peroxide removes organic residues and can create a more uniform surface chemistry. Vapor-phase hydrogen peroxide, a related technology, has proven effective for surface decontamination and sterilization, highlighting the utility of peroxide in surface treatments. nih.gov The presence of sodium pyrophosphate as a stabilizer ensures a consistent and prolonged release of the active oxidizing species, enhancing the reliability and shelf-life of the cleaning formulation. reaxis.com

The sodium pyrophosphate-peroxide system serves as a basis for developing more advanced, stable, and selective oxidizing agents. While highly reactive materials like sodium peroxide (Na₂O₂) are powerful oxidizers, their reactivity can be difficult to control. wikipedia.orgnoaa.gov By using a stabilized hydrogen peroxide solution, the oxidative power can be delivered in a more controlled manner.

The stabilization provided by sodium pyrophosphate is key to this control. It functions as a complexing agent for residual metals that catalyze the decomposition of hydrogen peroxide. reaxis.com This prevents runaway reactions and allows for the generation of specific reactive oxygen species (ROS) under controlled conditions. ucl.ac.uk This controlled reactivity is essential in chemical synthesis and the formulation of reactive materials where a specific oxidative effect is desired without unwanted side reactions or explosive decomposition, a known hazard with certain peroxide-forming chemicals. princeton.edu

In the pulp and paper industry, hydrogen peroxide is a principal bleaching agent used to increase the brightness of both mechanical and chemical pulps. wikipedia.orgevonik.com The process typically employs an alkaline solution of hydrogen peroxide, where the active bleaching agent is the perhydroxyl anion (HOO⁻). tappi.org This anion is a strong nucleophile that oxidizes and eliminates chromophores—the color-causing components of lignin (B12514952)—without significantly degrading the cellulose (B213188) fibers. evonik.com

The primary challenge in peroxide bleaching is the catalytic decomposition of hydrogen peroxide by transition metal ions (manganese, iron, copper) naturally present in wood pulp. wikipedia.orgtappi.org This decomposition reduces bleaching efficiency and can damage pulp fibers. To counteract this, stabilizers are essential. Sodium pyrophosphate can be used as a sequestering agent to bind these metal ions, rendering them inactive. google.com This ensures that the hydrogen peroxide is consumed in the desired bleaching reactions rather than in wasteful decomposition. While sodium silicate (B1173343) is also commonly used, it can cause issues with deposits on machinery. tappi.org

Table 2: Typical Parameters for Peroxide Bleaching of Mechanical Pulp

| Parameter | Range/Condition | Chemical Rationale |

| Hydrogen Peroxide Conc. | 0.5% - 4% (on pulp) | Primary oxidizing agent; concentration determines the extent of brightness gain. areeo.ac.irgoogle.com |

| Temperature | 60 - 80°C | Accelerates the rate of reaction between perhydroxyl anions and lignin chromophores. evonik.com |

| pH (Alkaline) | 10 - 11 | Promotes the formation of the active perhydroxyl anion (HOO⁻) from H₂O₂. ippta.co |

| Stabilizer (e.g., Sodium Pyrophosphate) | Varies based on metal content | Sequesters transition metal ions (Fe, Mn, Cu) to prevent catalytic decomposition of H₂O₂. google.comwikipedia.org |

| Retention Time | 60 - 180 minutes | Allows sufficient time for the bleaching reactions to reach completion. areeo.ac.irippta.co |

Stability, Storage, and Chemical Degradation Pathways of Sodium Pyrophosphate Peroxide

Factors Influencing Chemical Stability in Various States and Environments

The stability of sodium pyrophosphate peroxide is not absolute and is significantly influenced by its physical state and surrounding environmental conditions. Factors such as temperature, moisture, and radiation can compromise the integrity of the molecule, leading to the loss of active oxygen content.

The solid-state stability of this compound is a critical parameter for its storage and shelf-life. Like other inorganic peroxyhydrates, such as sodium percarbonate, its decomposition is highly sensitive to thermal stress and the presence of water vapor.

Humidity and Atmospheric Conditions: The presence of moisture is a crucial factor in the stability of solid this compound. The compound is hygroscopic and can absorb water from the atmosphere. google.com The effect of humidity is complex; at low to moderate relative humidity (RH), water vapor can actually decrease the rate of thermal decomposition. cetjournal.itcetjournal.it This is attributed to the hindrance of the diffusional removal of gaseous decomposition products (water and oxygen) from the crystal lattice by a surface layer of the anhydrous salt. nih.govacs.org

However, at high relative humidity, the stability is significantly reduced. cetjournal.itgoogle.com Excessive moisture absorption can lead to deliquescence, where the solid dissolves in the absorbed water, creating a concentrated aqueous solution on the particle surface. cetjournal.itcetjournal.it This liquid phase dramatically accelerates the decomposition of the peroxide. cetjournal.it Furthermore, the presence of certain atmospheric components can influence stability. For instance, while not extensively studied for this specific compound, acidic or basic gases could alter the surface pH of the crystals, potentially catalyzing decomposition.

Table 1: Influence of Environmental Factors on Solid-State Stability of Peroxyhydrates (Qualitative)

| Factor | Condition | Impact on Stability | Primary Mechanism |

|---|---|---|---|

| Temperature | Elevated | Decreased | Increases rate of exothermic decomposition; risk of thermal runaway. cetjournal.itproakademia.eu |

| Humidity | Low to Moderate RH | Slightly Increased / No significant change | Hindrance of gaseous product diffusion from crystal lattice. cetjournal.itacs.org |

| High RH | Significantly Decreased | Deliquescence and formation of a liquid phase that accelerates decomposition. cetjournal.itcetjournal.it | |

| Atmosphere | Airflow | Decreased (at elevated temp.) | Facilitates removal of product water vapor, preventing inhibition of decomposition. cetjournal.it |

| Sealed Container | Potentially Decreased | Build-up of pressure from gaseous products (O₂, H₂O vapor) can alter reaction kinetics. nih.govacs.org |

When dissolved in water, this compound dissociates, releasing sodium ions (Na⁺), pyrophosphate ions (P₂O₇⁴⁻), and hydrogen peroxide (H₂O₂). The stability of the resulting solution is therefore governed by the stability of these latter two species.

The primary degradation pathway in an aqueous environment is the decomposition of hydrogen peroxide. This decomposition is relatively slow in pure, neutral, or acidic water but is significantly accelerated by increases in pH (alkaline conditions) and the presence of catalytic impurities. flinnsci.caresearchgate.net The decomposition of H₂O₂ produces water and oxygen gas.

The pyrophosphate anion (P₂O₇⁴⁻) itself can undergo hydrolysis to form two orthophosphate ions (HPO₄²⁻ or PO₄³⁻, depending on pH). nih.govresearchgate.net This hydrolysis reaction is generally very slow in aqueous solutions in the absence of enzymatic catalysis. nih.gov However, the rate of hydrolysis can be increased in highly acidic media or in the presence of certain metal ions that can coordinate to the pyrophosphate and facilitate the cleavage of the P-O-P bond. google.com

Peroxide Decomposition: 2H₂O₂ → 2H₂O + O₂

Pyrophosphate Hydrolysis: P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻

The stability of an aqueous solution of this compound is therefore a function of pH, temperature, and the purity of the water. The pyrophosphate component can act as a stabilizer for the hydrogen peroxide by chelating transition metal ions that would otherwise catalyze the peroxide's decomposition. google.com

The peroxy-bond (O-O) is relatively weak (bond-dissociation energy of ~20-50 kcal/mol) and is susceptible to cleavage by energetic input, such as electromagnetic radiation. fsu.edu

Light Radiation (Photolysis): Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce the photodecomposition or photolysis of the peroxide component. stackexchange.com Photons with sufficient energy can cause the homolytic cleavage of the O-O bond, generating highly reactive hydroxyl radicals (•OH). stackexchange.comnih.gov

H₂O₂ + hν → 2 •OH

Ionizing Radiation (Radiolysis): High-energy ionizing radiation, such as gamma rays or alpha particles, can cause significant degradation of the compound through radiolysis. dtic.mil In the solid state, ionizing radiation can directly interact with the molecule, causing bond cleavage and the transformation of the crystal structure. acs.orgnih.gov Studies on other solid inorganic peroxides have shown that gamma irradiation leads to the progressive breakdown of peroxide groups. nih.govacs.org

In aqueous solutions, the primary effect of ionizing radiation is the radiolysis of water, which produces a variety of highly reactive species, including hydrated electrons (eₐq⁻), hydrogen radicals (H•), and hydroxyl radicals (•OH). dtic.milresearchgate.net These species, particularly the hydroxyl radical, will readily react with and decompose the hydrogen peroxide component, significantly reducing the stability of the solution. nih.govacs.org

Mechanistic Studies of Decomposition and By-product Formation

The decomposition of this compound is not a simple, single-step process. It can proceed through complex mechanisms involving autocatalysis and heterogeneous catalysis, leading to the formation of various by-products, primarily sodium pyrophosphate, water, and oxygen.

The thermal decomposition of solid this compound can exhibit autocatalytic behavior, where the reaction rate increases over time. cetjournal.itacs.org This is primarily driven by two factors: the exothermic nature of the decomposition and the physical changes in the solid material.

The decomposition mechanism in analogous perhydrates proceeds via an initial surface reaction, which forms a product layer (e.g., anhydrous sodium pyrophosphate). nih.govacs.org This layer can trap the gaseous products (H₂O and O₂), increasing the internal pressure and water vapor concentration at the reaction interface. nih.govacs.org This self-generated atmosphere, particularly the increased water vapor, can accelerate the decomposition of the underlying material. nih.gov The reaction rate may then further accelerate as cracks form in the outer surface layer, releasing the built-up pressure. acs.org

Control of Autocatalytic Decomposition: Control is achieved by managing the factors that initiate and propagate this cycle.

Temperature Control: Storing the material at low temperatures is the most effective method to prevent the initiation of exothermic decomposition.

Moisture Control: Keeping the product in a dry environment prevents acceleration of the decomposition by liquid water. google.com

Inherent Stabilization: The pyrophosphate moiety itself provides a degree of stabilization. Pyrophosphates are known to act as inhibitors for peroxide decomposition by sequestering catalytic metal ion impurities and potentially quenching radical-chain reactions. flinnsci.causda.gov

The stability of this compound, particularly in solution, is drastically reduced by the presence of heterogeneous catalysts, most notably transition metal ions and their oxides. proakademia.eujetir.orgresearchgate.net Common impurities such as iron, copper, and manganese, even at parts-per-million (ppm) levels, can significantly accelerate the decomposition of the peroxide component. google.comresearchgate.net

The degradation mechanism often involves Fenton-like or Haber-Weiss reactions, where the metal ion cycles between different oxidation states, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide. researchgate.netacs.org

For example, with iron: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

This catalytic cycle can rapidly consume the available peroxide. Mineral surfaces, such as clays and metal oxides (e.g., iron oxides, manganese oxides), are rich in these catalytic metals and can act as sites for heterogeneous decomposition. proakademia.euacs.org

The pyrophosphate component of the molecule plays a crucial role in mitigating this degradation pathway. Pyrophosphates are excellent chelating agents, forming stable complexes with di- and trivalent metal ions. google.com By sequestering these metal ions, the pyrophosphate anion effectively removes them from the solution, preventing them from participating in the catalytic decomposition of the hydrogen peroxide. flinnsci.cayoutube.com This inherent stabilizing property is a key advantage of this compound compared to other peroxide sources that may require the addition of separate stabilizers.

Table 2: Catalytic Effect of Common Metal Ion Impurities on Peroxide Decomposition

| Metal Ion | Catalytic Activity | Notes |

|---|---|---|

| Iron (Fe²⁺/Fe³⁺) | High | A primary catalyst for Fenton-like reactions, generating hydroxyl radicals. researchgate.netresearchgate.net |

| Copper (Cu²⁺) | High | Very effective at catalyzing peroxide decomposition, often showing synergistic effects with iron. google.com |

| Manganese (Mn²⁺/Mn⁴⁺) | High | A potent catalyst, often found in mineral surfaces and dust. researchgate.net |

| Magnesium (Mg²⁺) | Negligible | Generally considered to have little to no catalytic effect on peroxide decomposition. researchgate.net |

| Calcium (Ca²⁺) | Negligible | Does not typically catalyze the decomposition of peroxides. researchgate.net |

Chemical Characterization of Degradation By-products

The primary degradation pathway for a stabilized hydrogen peroxide system is its decomposition into water and oxygen gas. chemicals.co.ukyoutube.comproakademia.eu This process is a disproportionation reaction where the peroxide molecule is both oxidized and reduced. The balanced chemical equation for this decomposition is:

2H₂O₂ → 2H₂O + O₂ youtube.com

The by-products of this fundamental decomposition are environmentally benign, consisting only of water and oxygen. proakademia.euepa.gov

Characterization and monitoring of this degradation process are crucial for assessing the stability and shelf-life of the formulation. Several analytical methods can be employed for this purpose:

Titration Methods : The concentration of the remaining hydrogen peroxide can be accurately determined by titration. Common methods include titration with potassium permanganate in a sulfuric acid solution or ceric sulfate (B86663) titration. evonik.commojoactive.dev Iodometric titration is another method used for determining residual peroxide levels. mojoactive.dev

Spectrophotometry : Techniques such as using titanium oxalate can be used for the spectrophotometric determination of peroxide concentration. mojoactive.dev

Decomposition Rate Analysis : A standard method to assess stability involves measuring the rate of decomposition under accelerated conditions, for example, by heating the solution at 96°C for 16 hours and then titrating the remaining hydrogen peroxide. evonik.comevonik.com The rate of decay can provide insights into the formulation's long-term stability. nih.gov

pH Measurement : Since the decomposition rate of hydrogen peroxide is significantly influenced by pH (with decomposition increasing sharply above pH 5), monitoring the pH of the solution is a critical aspect of characterization. evonik.com

The primary by-products of decomposition are simple and well-defined. The focus of chemical characterization, therefore, is typically on quantifying the rate of peroxide loss to ensure the formulation maintains its efficacy over time. rsc.org

Chemical Stabilization and Controlled Release Strategies

To counteract the inherent instability of peroxide compounds, various stabilization and formulation strategies are employed. These methods aim to minimize the rate of decomposition, thus extending the shelf-life and ensuring the controlled activity of the peroxide.

Role of Stabilizing Agents (e.g., Phosphate-Based Chelants) in Mitigating Peroxide Decomposition

The decomposition of hydrogen peroxide is often catalyzed by the presence of trace amounts of transition metal ions, such as iron, copper, and manganese. evonik.com Stabilizing agents, particularly chelants and sequestrants, are added to peroxide formulations to neutralize the catalytic activity of these metal ions. usptechnologies.com

Phosphate-based compounds are prominent in this role. Sodium pyrophosphate (also known as tetrasodium (B8768297) pyrophosphate) is a traditional and effective stabilizer. usptechnologies.comreaxis.com Its primary function is to act as a chelating agent, binding with dissolved metal ions to form stable complexes. google.comresearchgate.net This sequestration prevents the metal ions from participating in the redox cycles that lead to the rapid decomposition of hydrogen peroxide. google.com

The mechanism involves the phosphate (B84403) ions forming a complex with the metal ions, which inhibits their ability to catalyze the formation of free radicals from the peroxide. google.comresearchgate.net Studies have shown that combinations of different phosphates, such as sodium pyrophosphate and sodium metaphosphate, can be particularly effective against decomposition catalyzed by a combination of iron and copper. epo.org The effectiveness of these phosphate stabilizers can be optimized by adjusting the solution's pH, typically to a range between 2.5 and 4.5. epo.org

| Stabilizer Type | Example Compound(s) | Mechanism of Action | Typical Concentration |

|---|---|---|---|

| Phosphate-Based Chelants | Sodium Pyrophosphate, Sodium Metaphosphate, Phosphoric Acid | Sequestering/chelating catalytic metal ions (e.g., Fe, Cu) | 25 - 500 ppm usptechnologies.comepo.org |

| Stannates | Sodium Stannate | Forms protective colloids and complexes with metals | Referenced in combination with phosphates reaxis.comgoogle.com |

| Organophosphonates | Dequest® products | Chelation of metal ions | Commonly used alternative/adjunct to phosphates usptechnologies.com |

Formulation Approaches for Modulating Chemical Reactivity and Shelf-Life

Key formulation strategies include:

pH Control : Maintaining an acidic pH is one of the most important factors for stability. Commercial hydrogen peroxide solutions are typically adjusted to a pH below 5, as the decomposition rate increases significantly in alkaline conditions. evonik.com Buffering agents, such as borates, can be used to maintain the pH within the optimal range during storage. epo.org

Use of Co-stabilizers : Formulations often benefit from a synergistic mixture of different types of stabilizers. For instance, a combination of a phosphate chelant like sodium pyrophosphate with an organic chelating agent and a soluble aluminum compound has been shown to be highly effective. google.com The different components can target various catalytic species and decomposition pathways.

Purity of Ingredients : The starting materials, including the water and the peroxide itself, must be of high purity to minimize the initial concentration of catalytic metal contaminants. evonik.com

Selection of Surfactants and Other Additives : In complex formulations, such as cleaning or bleaching products, all additives must be compatible with the peroxide. The selection of surfactants, radical scavengers, and solvents must be carefully considered to avoid introducing substances that could accelerate decomposition. researchgate.net

| Formulation Parameter | Objective | Typical Approach | Reference Finding |

|---|---|---|---|

| pH Adjustment | Minimize decomposition rate | Adjust to pH < 4.5-5.0 using acids like phosphoric acid | Decomposition increases sharply above pH 5. evonik.com |

| Buffer System | Maintain stable pH over time | Inclusion of borate or phosphate buffers | Borate buffers can prevent pH drop during shelf life in alkaline formulations. epo.org |

| Stabilizer Combination | Synergistic effect against various catalysts | Combining phosphate chelants with organophosphonates or stannates | Combinations of meta- and pyrophosphates are effective against Fe/Cu catalysis. epo.org |

| Material Purity | Reduce initial catalytic load | Use of deionized water and high-purity peroxide | Impurities, even in ppm quantities, negatively affect shelf life. evonik.com |

Microencapsulation Techniques for Enhanced Chemical Longevity

Microencapsulation is an advanced strategy for enhancing the stability and achieving controlled release of reactive compounds like hydrogen peroxide. nih.gov This technique involves entrapping the peroxide within a protective shell or matrix, isolating it from the external environment and preventing premature decomposition. nih.gov

Several materials and methods have been investigated for encapsulating peroxides:

Silica Hydrogels (Xerogels) : A sol-gel method can be used to encapsulate hydrogen peroxide within a porous silica xerogel matrix. mdpi.com This method has been shown to create a stable composite that can provide a continuous, controlled release of hydrogen peroxide for up to 72 hours. nih.gov The release kinetics can be tuned by altering the synthesis parameters, such as pH, which affects the pore size and surface area of the hydrogel. nih.gov

Polymer-Based Systems : Biodegradable polymers are commonly used as wall materials for encapsulation. mdpi.com Hydrogels based on polyvinyl alcohol (PVA) and polyvinyl pyrrolidone (PVP) have been successfully used to encapsulate hydrogen peroxide for medical applications. mdpi.com The polymer matrix protects the peroxide and allows for its controlled release over time. The stability and release profile can be further modified by crosslinking the polymer chains. mdpi.com

Emulsification-Solvent Evaporation : This technique can be used to create microcapsules with a polymer shell, such as those made from poly(methyl methacrylate), for oxygen delivery applications. dntb.gov.ua

The primary goal of microencapsulation is to improve stability for storage and to control the release of the active peroxide at the desired time and rate, which is beneficial in applications ranging from industrial processes to medical treatments. nih.govnih.gov

Advanced Analytical Methodologies for Sodium Pyrophosphate Peroxide Research

Quantitative Analysis of Active Oxygen and Peroxide Content

Determining the precise amount of active oxygen is critical for assessing the potency and stability of sodium pyrophosphate peroxide. This is typically achieved by quantifying the hydrogen peroxide content, from which the active oxygen percentage is calculated. Several well-established and modern techniques are utilized for this purpose.

Iodometric and Cerimetric Titration Methods for Peroxide Determination

Titration methods are classical, yet highly reliable, techniques for the quantification of peroxide content.

Iodometric Titration involves the reaction of hydrogen peroxide with an excess of iodide ions in an acidic medium. The peroxide oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint. researchgate.net This method is valued for its accuracy and precision. researchgate.net

Cerimetric Titration offers an alternative redox titration method. In this procedure, hydrogen peroxide is titrated with a standardized solution of cerium(IV) sulfate (B86663), a strong oxidizing agent. mojoactive.devresearchgate.net The reaction involves the reduction of Ce(IV) ions to Ce(III) ions by the hydrogen peroxide. researchgate.net A visual indicator, such as ferroin, is used to signal the endpoint, which is marked by a distinct color change. mojoactive.devsolvay.com This method is particularly suitable for determining hydrogen peroxide concentrations in the range of 1-30%. mojoactive.dev

| Method | Principle | Titrant | Indicator | Key Advantages |

|---|---|---|---|---|

| Iodometric Titration | Oxidation of I⁻ to I₂ by H₂O₂, followed by titration of I₂ | Sodium thiosulfate (Na₂S₂O₃) | Starch | High accuracy and precision researchgate.net |

| Cerimetric Titration | Direct redox titration of H₂O₂ | Cerium(IV) sulfate (Ce(SO₄)₂) | Ferroin | Selective for H₂O₂ in the presence of other peroxygens news-medical.net, suitable for 1-30% H₂O₂ mojoactive.dev |

Electrochemical Techniques for Real-Time Peroxide Monitoring

Electrochemical sensors provide a powerful tool for the real-time, continuous monitoring of peroxide concentrations. ersnet.orgacs.org These methods are based on the electrochemical reduction or oxidation of hydrogen peroxide at an electrode surface, which generates a current proportional to its concentration. nih.gov

Amperometry is a widely used electrochemical technique where a constant potential is applied to a working electrode, and the resulting current from the oxidation or reduction of hydrogen peroxide is measured. tandfonline.comnih.gov This method offers high sensitivity and rapid response times, making it ideal for dynamic monitoring. amt-gmbh.com Various materials, including platinum nanoparticles, copper oxide, and boron-doped diamond electrodes, have been employed to enhance the catalytic activity and sensitivity of the sensors. nih.govresearchgate.netmdpi.com Amperometric sensors can be miniaturized and integrated into wearable devices for applications like monitoring oxidative stress in exhaled breath. ersnet.orgacs.orgcetjournal.it

Voltammetric techniques , such as linear sweep voltammetry, are also utilized. In these methods, the potential applied to the electrode is varied over time, and the resulting current is measured. cetjournal.it The peak current is directly related to the peroxide concentration. These techniques provide detailed information about the electrochemical behavior of the analyte.

| Technique | Measurement Principle | Key Features | Example Electrode Materials |

|---|---|---|---|

| Amperometry | Measures current at a constant potential | High sensitivity, fast response, suitable for real-time monitoring nih.govamt-gmbh.com | Gold Nanoparticles, Copper Oxide, Boron-doped Diamond nih.govnih.govdost.gov.ph |

| Linear Sweep Voltammetry | Measures current as potential is swept linearly | Provides information on electrochemical behavior, good sensitivity cetjournal.it | Silver, Graphite cetjournal.it |

Spectrophotometric Approaches for Peroxide Concentration Assessment

Spectrophotometric methods are based on the reaction of hydrogen peroxide with a reagent to form a colored product, the absorbance of which can be measured. researchgate.net These techniques are known for their high sensitivity and are suitable for analyzing low concentrations of peroxide. researchgate.net

A common method involves the use of potassium titanium(IV) oxalate . In an acidic solution, hydrogen peroxide reacts with the titanium(IV) reagent to form a stable yellow-orange pertitanic acid complex. semanticscholar.orgscite.airsc.org The intensity of the color, measured by a spectrophotometer at a specific wavelength (typically around 400 nm), is directly proportional to the hydrogen peroxide concentration. scite.aiias.ac.in This method is simple, rapid, and can detect peroxide concentrations down to approximately 10 µM. semanticscholar.orgrsc.org

Another approach utilizes the oxidation of a chromogenic substrate catalyzed by an enzyme like horseradish peroxidase. For instance, in the presence of peroxidase, hydrogen peroxide oxidizes a substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) to produce a stable green radical, which can be quantified spectrophotometrically. researchgate.net

| Reagent/Method | Principle | Wavelength (nm) | Detection Limit |

|---|---|---|---|

| Potassium Titanium(IV) Oxalate | Formation of a yellow pertitanic acid complex | ~400 scite.ai | ~10 µM semanticscholar.orgrsc.org |

| Peroxidase/ABTS | Enzymatic oxidation of ABTS to a colored radical | 415, 650, 732, 820 researchgate.net | Dependent on conditions |

| Ammonium Monovanadate | Formation of a colored complex with H₂O₂ | 450 raco.cat | ~2.94 µM raco.cat |

Characterization of the Pyrophosphate Moiety and Compound Integrity

Ensuring the integrity of the sodium pyrophosphate component is as important as quantifying the peroxide content. Degradation or the presence of other phosphate (B84403) species can affect the compound's stability and performance.

Chromatography Techniques (e.g., Ion Chromatography, HPLC) for Phosphate Species

Chromatographic methods are essential for separating and quantifying different phosphate species, such as orthophosphate, pyrophosphate, and other polyphosphates. nih.govresearchgate.net

Ion Chromatography (IC) is a powerful technique for the analysis of inorganic anions. diduco.comtandfonline.com It is widely used for the determination of various phosphate species in diverse samples. metrohm.comnih.gov The separation is typically achieved using an anion-exchange column, followed by suppressed conductivity detection. diduco.com Modern IC systems, utilizing developments like on-line electrolytic hydroxide (B78521) generators, allow for gradient elution, which improves sensitivity and reduces analysis time for complex samples containing multiple phosphate anions. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of phosphate compounds. bohrium.comnist.gov A significant challenge in HPLC analysis of phosphates is their tendency to interact with metallic components of the system, leading to poor peak shape (tailing). hpst.czshimadzu.com The use of bio-inert or PEEK-based systems can mitigate these interactions, allowing for accurate analysis without the need for chelating agents in the mobile phase. hpst.cz

Phosphorous-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphate Speciation

Phosphorous-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific and powerful non-destructive technique for identifying and quantifying different phosphorus-containing species. oxinst.commdpi.com The ³¹P nucleus has a natural abundance of 100% and a spin of 1/2, making it one of the easiest nuclei to study by NMR. mdpi.comwikipedia.org

Different phosphate groups (e.g., orthophosphate, pyrophosphate, polyphosphate end-groups, polyphosphate middle-groups) resonate at distinct frequencies (chemical shifts) in the ³¹P NMR spectrum, allowing for their unambiguous identification. researchgate.netresearchgate.net For example, pyrophosphate typically appears in a specific upfield region of the spectrum. researchgate.net By integrating the areas of the corresponding peaks, the relative abundance of each phosphate species can be determined. researchgate.net This makes ³¹P NMR an invaluable tool for assessing the purity and stability of this compound by detecting the presence of potential degradation products like orthophosphate. researchgate.net

| Phosphate Species | Typical ³¹P NMR Chemical Shift Range (ppm) |

|---|---|

| Orthophosphate | ~ +6 ucsb.edu |

| Pyrophosphate | ~ -4 to -8 researchgate.net |

| Polyphosphate (end groups) | ~ -5 to -10 researchgate.net |

| Polyphosphate (middle groups) | ~ -20 to -25 nih.gov |

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary with pH and ionic environment.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermoanalytical techniques employed to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. Together, they provide a detailed profile of the material's thermal stability and decomposition kinetics.

The decomposition of this compound, an adduct of sodium pyrophosphate and hydrogen peroxide (e.g., Na₄P₂O₇·nH₂O₂), typically occurs in multiple stages. Initial heating leads to the liberation of water molecules, followed by the decomposition of hydrogen peroxide, and finally, potential phase transitions or decomposition of the anhydrous sodium pyrophosphate at much higher temperatures.

Key Findings from Thermal Analysis:

Dehydration: The initial mass loss observed in TGA corresponds to the release of loosely bound water of hydration. This is typically an endothermic process observed in the DSC curve.

Peroxide Decomposition: A significant, sharp mass loss in TGA, accompanied by a strong exothermic peak in the DSC thermogram, indicates the decomposition of hydrogen peroxide into oxygen and water. The temperature and enthalpy of this decomposition are critical parameters for assessing the compound's stability. Patent literature describes the use of DSC to determine the hydrogen peroxide release and decomposition properties of such complexes. google.com

Pyrophosphate Transition: At higher temperatures, anhydrous sodium pyrophosphate may undergo phase transitions, which are visible as endothermic or exothermic events in the DSC curve without a corresponding mass loss in TGA.

A hypothetical thermal decomposition profile for a this compound hydrate (B1144303) is presented below.

Table 1: Representative TGA/DSC Data for a Hypothetical this compound Sample

| Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Type (DSC) | Associated Event |

|---|---|---|---|

| 50-120 | ~5% | Endothermic | Release of adsorbed/hydrated water |

| 120-180 | ~15% | Exothermic | Decomposition of H₂O₂ |